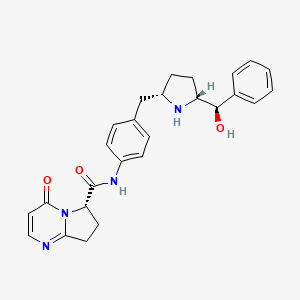![molecular formula C18H17N3O3S B611744 N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide CAS No. 1296731-74-2](/img/structure/B611744.png)
N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VU0410150 is a pyrrylarylsulfone containing compound and has been found to be a mGluR4-positive allosteric modulator. VU0410150 has been evaluated as a potential drug for the treatment for Parkinson’s disease.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Pharmacology
N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide and its derivatives have been explored extensively in the field of pharmacology. For instance, some studies have focused on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents, showcasing the chemical's utility in CNS-active agents development (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Polymer Science Applications
This compound has also been instrumental in polymer science. For example, research on new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines has been conducted, focusing on synthesis and characterization, indicating its role in creating novel polymeric materials (Faghihi & Mozaffari, 2008).
Applications in Material Science
The compound’s derivatives have found applications in material science as well. For instance, studies on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlight its relevance in developing materials with unique thermal and solubility properties (Liu et al., 2013).
Chemical Synthesis and Reactions
Its involvement in the synthesis of spirocyclic dihydropyridines through electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides showcases its versatility in complex chemical reactions and potential drug-like features (Senczyszyn, Brice, & Clayden, 2013).
Propiedades
Número CAS |
1296731-74-2 |
|---|---|
Fórmula molecular |
C18H17N3O3S |
Peso molecular |
355.41 |
Nombre IUPAC |
N-(1-((3,4-Dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide |
InChI |
InChI=1S/C18H17N3O3S/c1-13-6-7-16(11-14(13)2)25(23,24)21-10-8-15(12-21)20-18(22)17-5-3-4-9-19-17/h3-12H,1-2H3,(H,20,22) |
Clave InChI |
LIVAPIWBIQYQLE-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CN(S(=O)(C2=CC=C(C)C(C)=C2)=O)C=C1)C3=NC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VU0410150; VU 0410150; VU-0410150; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


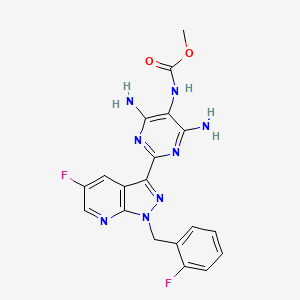
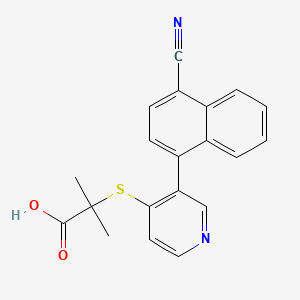

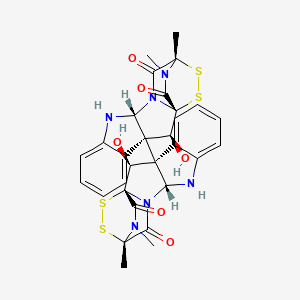
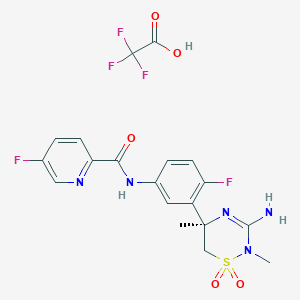
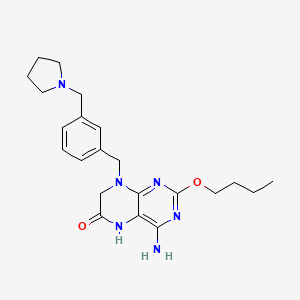
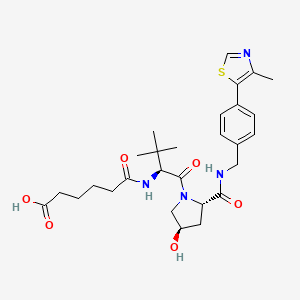
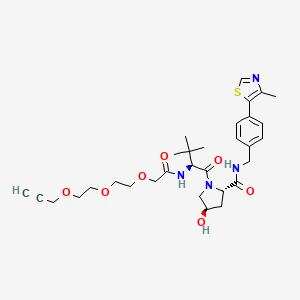
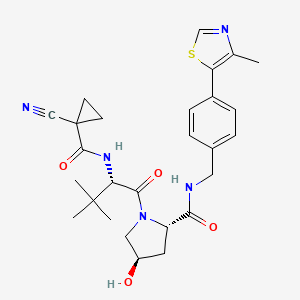
![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)
